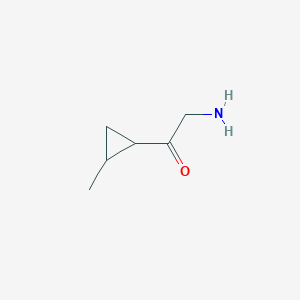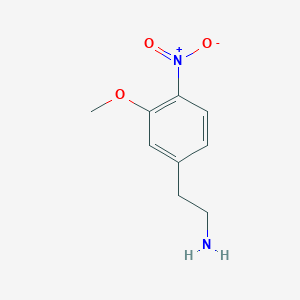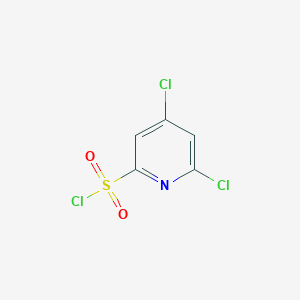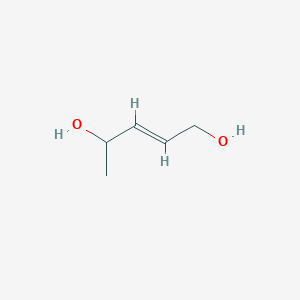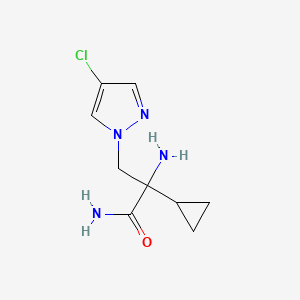
(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine is a chiral amine compound characterized by a pyridine ring substituted with a methoxy group at the 5-position and an ethylamine side chain at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxypyridine.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The ethylamine side chain is introduced via nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using chiral catalysts to achieve high enantioselectivity.
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxides: Resulting from oxidation.
Reduced Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution.
Scientific Research Applications
(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine has diverse applications in scientific research:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors.
Pathways: It can modulate biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Methoxypyridin-2-yl)ethan-1-amine: The enantiomer of the compound.
1-(5-Methoxypyridin-2-yl)ethan-1-amine: Without chiral resolution.
5-Methoxypyridine: The parent compound without the ethylamine side chain.
Uniqueness
(S)-1-(5-Methoxypyridin-2-yl)ethan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1S)-1-(5-methoxypyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-6(9)8-4-3-7(11-2)5-10-8/h3-6H,9H2,1-2H3/t6-/m0/s1 |
InChI Key |
XFPSDYRFLSUNKD-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)OC)N |
Canonical SMILES |
CC(C1=NC=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Hydroxy-2-[4-hydroxy-3-(trifluoromethoxy)phenyl]aceticacid](/img/structure/B13527573.png)
![(S)-1-(1H-Benzo[d]imidazol-6-yl)ethan-1-amine](/img/structure/B13527577.png)


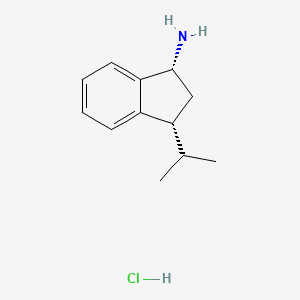
![(1R)-1-[2-Chloro-6-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13527597.png)
